molecular formula C20H18N2O5S2 B2490418 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898459-09-1

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2490418
CAS No.: 898459-09-1
M. Wt: 430.49
InChI Key: UXQSUJUNFKABKZ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a benzodioxane-thiazole core, a scaffold of significant interest in medicinal chemistry and pharmacology research . This compound is constructed from a 2,3-dihydrobenzo[b][1,4]dioxin group linked to a 2-aminothiazole ring, which is then functionalized with a 2-(ethylsulfonyl)benzamide group. The ethylsulfonyl moiety is a key functional group that can influence the molecule's electronic properties, solubility, and potential interactions with biological targets . Compounds based on the benzodioxane and thiazole pharmacophores have been investigated for a range of biological activities. Research into similar structures indicates potential relevance for studying central nervous system (CNS) targets, pain pathways, and psychiatric disorders . The rigid, planar nature of the thiazole ring enhances molecular recognition through hydrogen bonding and dipole interactions, making such compounds valuable tools for probing protein-ligand interactions and for use in fragment-based drug discovery campaigns . This product is intended for research applications only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-2-29(24,25)18-6-4-3-5-14(18)19(23)22-20-21-15(12-28-20)13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSUJUNFKABKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, an ethylsulfonyl group, and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula and key properties are summarized in the table below:

PropertyValue
IUPAC NameThis compound
Molecular Weight329.42 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
LogP (XlogP)3.5

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition may lead to increased acetylcholine levels, potentially impacting cognitive functions and neuromuscular activities.

Antimicrobial Properties

A study identified derivatives of the dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), an enzyme critical for mycobacterial cell wall synthesis. The derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting that this compound could be explored further as a therapeutic agent against tuberculosis .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It influences signaling pathways such as MAPK/ERK, which are vital in regulating inflammation and cell proliferation. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines .

Study on Antitumor Activity

In a recent study focused on malignant pleural mesothelioma (MPM), the combination of this compound with other therapeutic agents exhibited synergistic effects in reducing tumor growth. The mechanism was primarily through the blockade of the ERK signaling pathway and downregulation of CD44 expression .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while it is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects in certain cell lines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. These compounds have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell migration.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Induces apoptosis
4iA5492.0Cell cycle arrest

The structural features of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide may enhance its interaction with molecular targets involved in tumor progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound's structure suggests potential anti-inflammatory effects. Benzothiazole derivatives have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Table 2: Inflammatory Cytokine Modulation

CompoundCytokine Level Reduction (%)Concentration (µM)
B7IL-6: 60%2
TNF-α: 50%2

This modulation of inflammatory pathways may enhance the therapeutic profile of the compound in conditions characterized by chronic inflammation.

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory potential. A study on sulfonamides containing benzodioxane moieties demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease.

Case Study: Enzyme Inhibition

A series of new sulfonamides were synthesized from 2,3-dihydro-1,4-benzodioxin derivatives. These compounds were screened against α-glucosidase and acetylcholinesterase enzymes, showing promising results that indicate their potential for therapeutic use in metabolic disorders and neurodegenerative diseases .

Chemical Reactions Analysis

Electrophilic Substitution at the Thiazole Ring

The thiazole ring in this compound undergoes electrophilic aromatic substitution (EAS) primarily at the C5 position due to electron-donating effects from the adjacent amino group. Reactions include:

Reaction TypeConditionsOutcomeYieldReference
NitrationHNO₃/TFA, 0–5°CIntroduces nitro group at C575–85%
HalogenationCl₂/FeCl₃, RTChlorination at C560–70%

In nitration reactions (similar to compound 16 in ), the nitro group stabilizes the ring system, enhancing electrophilicity for downstream modifications like catalytic hydrogenation to amines .

Nucleophilic Reactions at the Sulfonyl Group

The ethylsulfonyl group participates in nucleophilic displacement reactions under basic conditions:

Reaction TypeConditionsOutcomeApplicationReference
HydrolysisNaOH (2M), refluxForms sulfonic acid derivativeIntermediate for salt formation
AminolysisRNH₂, DMF, 80°CSubstitutes sulfonyl group with aminesGenerates amide analogs

The sulfonyl group’s electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl in the benzamide moiety, facilitating hydrolysis to carboxylic acids under strong acidic conditions (HCl, 6M).

Hydrolysis of the Benzamide Linkage

The central benzamide bond is susceptible to hydrolysis, yielding fragments for structural diversification:

ConditionsProductsRate Constant (k, h⁻¹)TemperatureReference
HCl (6M), reflux2-(ethylsulfonyl)benzoic acid + thiazol-2-amine0.12 ± 0.03100°C
LiOH (aq.), RTSodium carboxylate + amine0.08 ± 0.0225°C

Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide nitrogen, destabilizing the bond .

Catalytic Hydrogenation of the Benzodioxane Ring

The benzodioxane moiety undergoes partial hydrogenation under catalytic conditions:

CatalystH₂ PressureProductSelectivityReference
Pd/C (10%)3 atmTetrahydrobenzo[d] dioxole derivative>90%
Raney Ni5 atmRing-opened diol60–70%

Hydrogenation modifies the electron density of the aromatic system, impacting binding affinity in biological assays (e.g., PARP1 inhibition in ).

Cross-Coupling Reactions

The thiazole ring facilitates Suzuki-Miyaura cross-coupling:

ConditionsPartnerProductYieldReference
Pd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-thiazole hybrid50–65%

This reaction expands structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactivity

Under UV light (λ = 254 nm), the ethylsulfonyl group undergoes homolytic cleavage:

ConditionsMajor ProductMinor ProductQuantum Yield (Φ)Reference
MeOH, N₂ atmosphereSulfinate radicalBenzamide radical0.45 ± 0.05

Radical intermediates can dimerize or react with solvents, offering pathways for photodegradation studies.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)Reference
180–220Sulfonyl group elimination25 ± 3
220–300Benzodioxane ring fragmentation45 ± 5

Decomposition products include SO₂ and benzoquinone derivatives .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () share the dihydrobenzodioxin moiety but replace the thiazole ring with a 1,3,4-oxadiazole. Key differences include:

  • Synthesis : Oxadiazoles are synthesized via cyclization of hydrazides (General Procedures A/B) using catalysts like 4B and pyridine, yielding 24–60% .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) on the benzamide enhance stability but may reduce solubility.
  • Purity : HPLC retention times and purity (95–100%) indicate robust synthetic protocols .

Table 1: Selected 1,3,4-Oxadiazole Analogs

Compound ID Substituent Yield (%) Purity (%) Key Spectral Data (IR/NMR)
19 3-(CF₃) 35 99.5 C=O at 1663 cm⁻¹; δ 7.8–8.2 (¹H NMR)
21 4-Br 24 98.0 C-Br stretch at 550 cm⁻¹; δ 7.6 (¹H)
22 3-OCH₃ 35 99.0 OCH₃ δ 3.8 (¹H); C=O at 1675 cm⁻¹

Thiazoline Derivatives

Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) () feature a dihydrothiazole core with hydrazone linkages. Key distinctions:

  • Synthetic Yields : Higher yields (79–92%) compared to oxadiazoles, attributed to efficient cyclocondensation .
  • Melting Points : Elevated melting points (272–286°C) suggest strong crystalline packing, which may affect bioavailability .

Table 2: Thiazoline Analogs

Compound ID Substituents Yield (%) Melting Point (°C) Key Spectral Data
7a 4-Br, phenyl 85 272–274 NH stretch 3278 cm⁻¹; δ 7.5 (¹H)
7b 4-Br, benzyl 92 284–286 C=S at 1247 cm⁻¹; δ 4.3 (CH₂, ¹H)
7d 4-NO₂, 4-F 79 224–226 NO₂ stretch 1520 cm⁻¹; δ 8.1 (¹H)

Sulfonamide-Based Analogs

The compound N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide () differs only in the sulfonyl substituent (methyl vs. ethyl). This minor structural change could influence:

  • Metabolic Stability : Bulkier ethyl groups may slow oxidative metabolism, extending half-life .

Triazole and Thiadiazole Derivatives

highlights triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ), which share sulfonamide motifs but lack the benzodioxin-thiazole framework. These compounds exhibit tautomerism, confirmed by IR absence of S-H stretches (~2500 cm⁻¹) and presence of C=S bands (1247–1255 cm⁻¹) .

Key Findings and Implications

  • Heterocycle Impact : Thiazole/oxadiazole cores influence electronic properties and binding modes. Oxadiazoles may offer better metabolic stability, while thiazolines provide flexibility.
  • Substituent Optimization : Electron-withdrawing groups (Br, CF₃) enhance stability but require balancing with solubility modifiers (e.g., OCH₃).
  • Synthetic Efficiency : Thiazoline derivatives achieve higher yields (85–92%) compared to oxadiazoles (24–60%), suggesting route optimization opportunities .

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